

An In-depth Technical Guide to 5-(Trifluoromethyl)pyrimidin-2-amine

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)pyrimidin-2-amine

Cat. No.: B1316368

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of **5-(Trifluoromethyl)pyrimidin-2-amine**. This fluorinated heterocycle serves as a crucial building block in medicinal chemistry, primarily due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability of derivative compounds.

Core Chemical and Physical Properties

5-(Trifluoromethyl)pyrimidin-2-amine, identified by CAS Number 69034-08-8, is a solid at room temperature. The trifluoromethyl group at the C5 position significantly influences the electron density of the pyrimidine ring, impacting its reactivity and interaction with biological targets. A summary of its key physical and chemical properties is presented below.

Property	Value	Reference(s)
CAS Number	69034-08-8	[1]
Molecular Formula	C ₅ H ₄ F ₃ N ₃	[1]
Molecular Weight	163.10 g/mol	[1]
Appearance	Solid (Form may vary)	N/A
Boiling Point	260.7 °C (at 760 mmHg)	[2]
Density	1.46 g/cm ³	[2]
Flash Point	111.5 °C	[2]
Refractive Index	1.478	[2]
LogP (Predicted)	1.35 ± 0.42	N/A
pKa (Predicted)	1.95 ± 0.10 (most basic)	N/A

Note: LogP and pKa values are predicted and should be considered estimates. Experimental determination is recommended for precise applications.

Synthesis and Reactivity

The synthesis of **5-(Trifluoromethyl)pyrimidin-2-amine** is not widely detailed in singular, dedicated experimental protocols in publicly accessible literature. However, its synthesis can be inferred from methodologies used for related trifluoromethyl pyrimidine derivatives. A common and effective strategy involves the cyclocondensation of a trifluoromethyl-containing three-carbon unit with guanidine.

Representative Experimental Protocol: Synthesis via Cyclocondensation

This protocol is a representative method based on established pyrimidine synthesis principles. Researchers should adapt and optimize the conditions based on available starting materials and laboratory capabilities.

Objective: To synthesize **5-(Trifluoromethyl)pyrimidin-2-amine**.

Reaction Scheme: A plausible route involves the reaction of a suitable 1,3-dicarbonyl compound (or equivalent) bearing a trifluoromethyl group with guanidine nitrate in the presence of a base.

Materials:

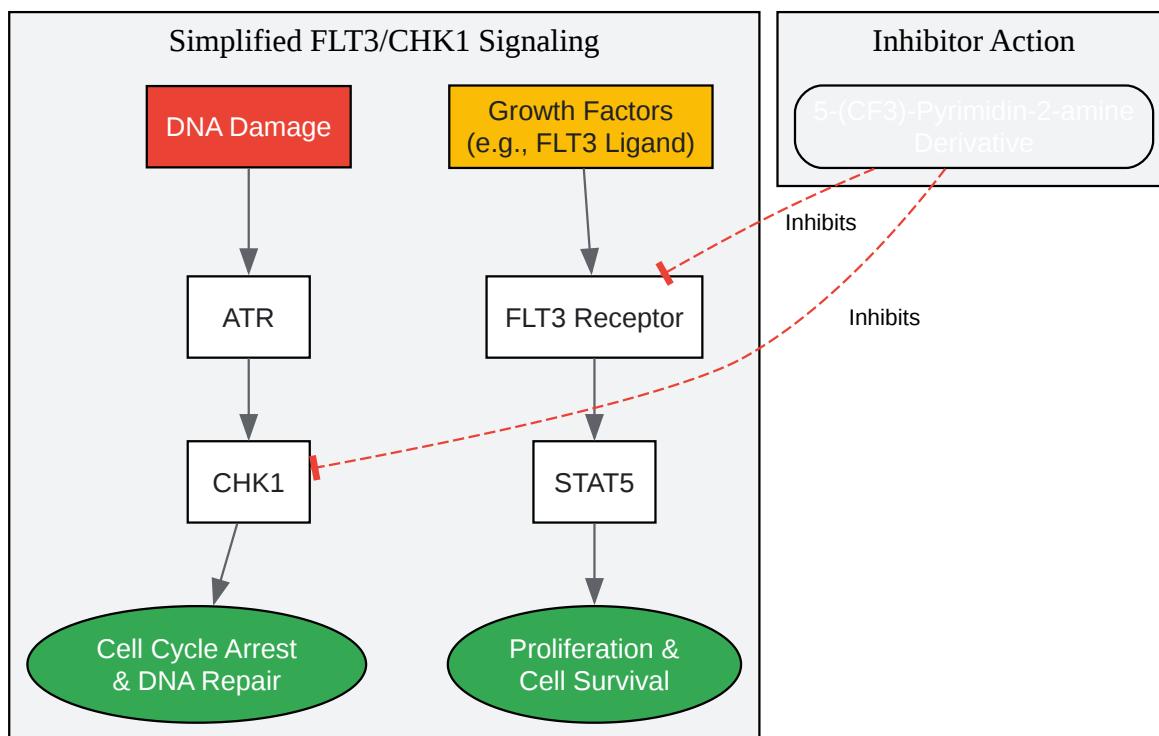
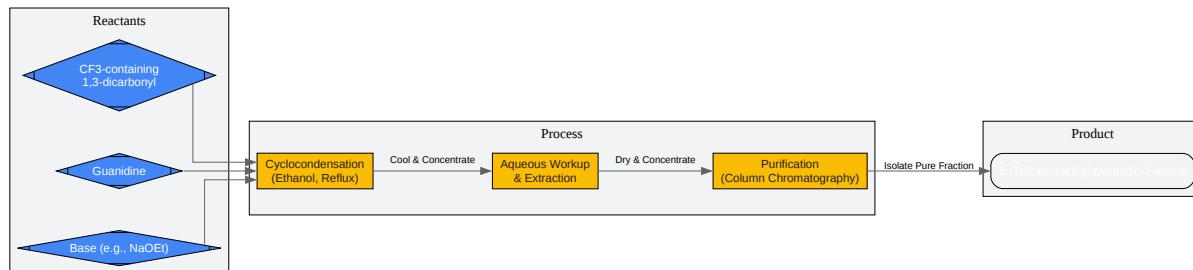
- 3,3,3-Trifluoro-2-formylpropanoate (or a suitable equivalent β -ketoester or malonaldehyde derivative)
- Guanidine nitrate
- Sodium ethoxide (NaOEt) or another suitable base
- Ethanol (anhydrous)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol.
- **Base Addition:** Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until dissolved.
- **Guanidine Addition:** Add guanidine nitrate (1.0 equivalent) to the solution and stir for 15-20 minutes at room temperature.

- Substrate Addition: Slowly add the trifluoromethylated 1,3-dicarbonyl compound (1.0 equivalent) to the reaction mixture.
- Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Extraction: Redissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure **5-(Trifluoromethyl)pyrimidin-2-amine**.

Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.



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References

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